Methyl 2-amino-5-methylthiophene-3-carboxylate
Description
Methyl 2-amino-5-methylthiophene-3-carboxylate (CAS: 19369-53-0) is a thiophene derivative with the molecular formula C₇H₉NO₂S and a molecular weight of 171.22 g/mol . Its structure features a thiophene ring substituted with an amino group at position 2, a methyl group at position 5, and a methyl ester at position 3 (Figure 1). This compound is a yellow to pale yellow solid with a boiling point of 278.2°C and is stored at room temperature in a dry, sealed environment .
Key properties include:
- Electronic conjugation: The thiophene ring enables π-electron delocalization, enhancing reactivity in electrophilic substitutions.
- Nucleophilicity: The amino group facilitates nucleophilic reactions, such as substitutions and condensations.
- Solubility: The methyl ester moiety increases solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces hydrophilicity .
Its structural versatility makes it a precursor in synthesizing pharmaceuticals, agrochemicals, and functional materials .
Properties
IUPAC Name |
methyl 2-amino-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4-3-5(6(8)11-4)7(9)10-2/h3H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPDMFBHITXJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350228 | |
| Record name | methyl 2-amino-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19369-53-0 | |
| Record name | methyl 2-amino-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl-2-amino-5-methyl-3-thiophenecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Reaction Mechanism and Procedure
In a representative synthesis (source), methyl 2-amino-5-methylthiophene-3-carboxylate is prepared via a one-pot reaction involving:
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Propionaldehyde (1.74 g, 30.0 mmol)
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Methyl cyanoacetate (3.39 g, 30.0 mmol)
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Elemental sulfur (960.0 mg, 30.0 mmol)
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Morpholine (1.48 g, 17.0 mmol) as a catalyst
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DMF (5 mL) as the solvent
The reaction mixture is heated at 50°C overnight, resulting in a dark brown solution. Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried over anhydrous MgSO₄, concentrated, and purified via column chromatography to yield the product as a pale yellow solid (73.6% yield).
Key Reaction Parameters:
| Parameter | Details |
|---|---|
| Temperature | 50°C |
| Reaction Time | 12–16 hours |
| Catalyst | Morpholine |
| Solvent | DMF |
| Yield | 73.6% |
Optimization and Scalability
The Gewald reaction’s efficiency hinges on:
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Catalyst Selection : Morpholine facilitates deprotonation and cyclization, though alternatives like piperidine may alter reaction kinetics.
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Solvent Polarity : Polar aprotic solvents like DMF enhance reactant solubility and intermediate stability.
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Temperature Control : Elevated temperatures (>60°C) risk side reactions, while lower temperatures prolong reaction times.
Industrial adaptations of this method could employ continuous flow reactors to improve heat transfer and scalability, though specific data on large-scale production remain proprietary.
Tetrahydrothiophene Ring-Opening Method
An alternative route, detailed in a patent (source), involves the aromatization of 3-oxotetrahydrothiophene derivatives using hydroxylamine salts. While originally demonstrated for 3-amino-4-methoxycarbonylthiophene, this method is adaptable to analogous compounds.
Reaction Protocol
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Starting Material : 3-Oxo-4-methoxycarbonyltetrahydrothiophene
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Reagent : Hydroxylamine hydrochloride
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Solvent : Acetonitrile or DMF
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Conditions : 50–200°C for 1–4 hours
The reaction proceeds via oxime intermediate formation, followed by acid-catalyzed aromatization to yield the aminothiophene. Although the patent emphasizes a single-step process, traditional methods require isolating the oxime before HCl treatment.
Comparative Analysis with Gewald Reaction:
| Parameter | Gewald Method | Tetrahydrothiophene Method |
|---|---|---|
| Steps | One-pot | Single-step (patent) or two-step (traditional) |
| Yield | 73.6% | Not explicitly reported |
| Scalability | Moderate | High (patent claims) |
| Byproducts | Minimal | Requires oxime isolation |
Comparative Evaluation of Synthetic Routes
Efficiency and Practicality
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Gewald Reaction : Advantages include straightforward execution and moderate yields, making it suitable for laboratory-scale synthesis. Limitations include prolonged reaction times and sensitivity to moisture.
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Tetrahydrothiophene Method : Patent highlights reduced reaction times and compatibility with continuous processing, though substrate-specific optimization is necessary.
Industrial Considerations
While neither method’s industrial implementation is explicitly detailed in accessible literature, the Gewald reaction’s simplicity aligns with batch processing, whereas the tetrahydrothiophene approach may favor flow chemistry for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-amino-5-methylthiophene-3-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Amino Derivatives: Formed through reduction.
Substituted Thiophenes: Formed through substitution reactions.
Scientific Research Applications
Biomedical Research
Methyl 2-amino-5-methylthiophene-3-carboxylate is utilized in biomedical research for its potential therapeutic properties. It has been studied for its role in synthesizing biologically active compounds, particularly in drug development targeting various diseases.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant inhibitory effects against bacterial strains, suggesting potential applications in developing new antibiotics .
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the preparation of thiophene derivatives. Its reactivity enables the formation of complex molecules that are essential in pharmaceuticals and agrochemicals.
Synthesis Pathway
The synthesis of this compound typically involves:
- Formation of Thiophene Ring : Starting from appropriate precursors, thiophene rings are formed through cyclization reactions.
- Carboxylation : The introduction of carboxylic acid functional groups enhances the compound's reactivity and solubility.
- Methylation : Methylation processes are employed to enhance biological activity and optimize pharmacokinetic properties.
Applications in Diagnostics
This compound has applications in clinical diagnostics, particularly in assays that require specific reagents for detecting various biomolecules.
Diagnostic Assays
The compound is used as a reagent in colorimetric assays for determining the presence of amino acids and other biomolecules, providing a simple yet effective method for clinical diagnostics .
Environmental Applications
Recent studies have explored the use of this compound in environmental monitoring, particularly in detecting pollutants and assessing soil quality.
Case Study: Soil Analysis
Research demonstrated that this compound could be utilized as a marker for assessing soil contamination levels due to its stability and reactivity with various environmental pollutants .
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-methylthiophene-3-carboxylate involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell lysis. In anticancer research, it inhibits specific enzymes involved in cell proliferation, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Substituent Impact Analysis:
- Ester Group (Position 3) :
- Alkyl/Aryl Groups (Position 5): Methyl (target compound) vs. Phenyl substitution (Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate) introduces aromaticity, favoring π-π stacking in biological targets .
Crystallographic and Stability Considerations
- Crystal Packing: Methyl and ethyl esters form hydrogen-bonded networks via amino and carbonyl groups, influencing melting points and stability .
- Storage: this compound requires protection from light and moisture, while tert-butyl analogues are more stable at room temperature .
Biological Activity
Methyl 2-amino-5-methylthiophene-3-carboxylate (MAMT) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by data tables and case studies.
1. Chemical Structure and Synthesis
MAMT is characterized by a thiophene ring with an amino group and a carboxylate ester. The general formula is . The synthesis of MAMT typically involves a one-pot condensation reaction, which combines elemental sulfur, a ketone, and methylcyanoacetate in the presence of a catalyst such as morpholine. This process yields MAMT with high purity and yields ranging from 70% to 85% .
MAMT's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to modulate enzyme activity by binding to active sites, leading to altered metabolic pathways. For instance, it has been shown to inhibit certain enzymes involved in inflammation and cancer progression.
2.1 Interaction with Receptors
MAMT may interact with neurotransmitter receptors, enhancing the signaling pathways associated with dopamine and serotonin. This mechanism suggests potential applications in treating neurological disorders .
3.1 Antimicrobial Activity
Recent studies have demonstrated that MAMT exhibits antimicrobial properties against a range of pathogens. In vitro tests indicated that MAMT effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
3.2 Anticancer Activity
MAMT has also shown promise as an anticancer agent. In cell line studies, it induced apoptosis in several cancer types, including breast and colon cancer cells. The compound's IC50 values are presented in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HT-29 (Colon) | 20 |
| A549 (Lung) | 25 |
Case Study 1: Antimicrobial Efficacy
In a study published in the Asian Journal of Chemistry, MAMT was tested against various bacterial strains using the disk diffusion method. The results confirmed its effectiveness, particularly against Staphylococcus aureus, where zones of inhibition reached up to 20 mm .
Case Study 2: Anticancer Potential
Research conducted at the University of Arak investigated the anticancer effects of MAMT on human breast cancer cells (MCF-7). The study revealed that treatment with MAMT led to significant cell death compared to untreated controls, suggesting its potential as a therapeutic agent .
5. Conclusion
This compound is a compound with diverse biological activities, including antimicrobial and anticancer effects. Its ability to interact with key biological targets positions it as a promising candidate for further research in drug development. Future studies should focus on elucidating its detailed mechanisms of action and exploring its therapeutic potential in clinical settings.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
